molecular formula C28H29NO3 B602168 N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide CAS No. 1385018-58-5

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Cat. No. B602168
M. Wt: 427.55
InChI Key:
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Description

“N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the formula C28H29NO3 and a molecular weight of 427.5400 g/mol . It is offered by Synblock for research chemical use .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is defined by its formula C28H29NO3 . Unfortunately, the search results do not provide more detailed information about its molecular structure.


Physical And Chemical Properties Analysis

“N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” has a predicted boiling point of 643.3±50.0 °C and a density of 1.156±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar molecular structure to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, have been investigated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors are valuable in cancer treatment, as they can inhibit the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

  • Research on quinoline derivatives having amide bonds, similar to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, includes the study of their co-crystals and salts. These compounds exhibit unique properties like different spatial orientations and symmetry, which are important in the field of crystal engineering and pharmaceuticals (Karmakar et al., 2009).

  • The study of different spatial orientations of amide derivatives on anion coordination has been conducted. These investigations provide insights into the structural properties of amide derivatives and their potential applications in molecular recognition and sensor technologies (Kalita & Baruah, 2010).

  • N,N-Bis(halomethyldimethylsilyl)acetamides, though not the same, are structurally related to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Their reactions and properties have been explored, particularly in the context of silylamide chemistry, which is significant in the development of new silicon-based materials (Kowalski & Lasocki, 1976).

  • The extraction kinetics of lithium ions using N,N-bis(2-ethylhexyl)acetamide from simulated brine have been studied. This research is relevant in the field of lithium recovery and hydrometallurgy, offering insights into the efficiency and mechanisms of lithium ion extraction (Li et al., 2016).

  • The design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands involve compounds structurally similar to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Such research is significant in the development of new therapeutic agents targeting the melatoninergic system (Descamps-François et al., 2003).

properties

IUPAC Name

N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJYCOMJMSPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221650
Record name N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

CAS RN

1385018-58-5
Record name N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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